![molecular formula C21H23N5O2S B2431545 N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212294-30-8](/img/structure/B2431545.png)

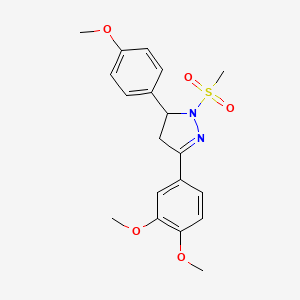

N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

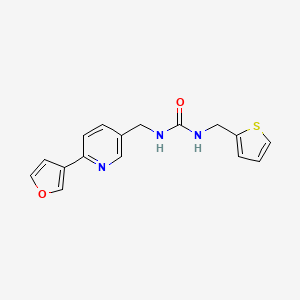

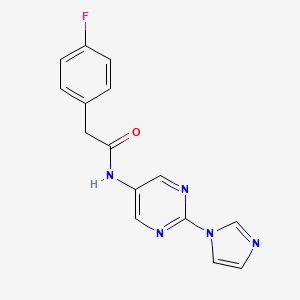

The compound contains several functional groups including a methoxy group, a methylthio group, and a carboxamide group. It also features a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Compounds with similar structures have been studied for their potential biological activities .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The starting materials could include a triazoloquinazoline and different aryl amines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesized compound has demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL . These findings suggest potential applications in combating bacterial infections.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the emergence of multi-drug-resistant TB (MDR-TB) strains. The compound (IXi) displayed antitubercular activity at 6.25 µg/mL, indicating promise for further optimization and development as a novel antitubercular agent . Given the urgent need for effective TB treatments, this finding is significant.

Anti-HIV Activity

Co-infection of TB and HIV poses a substantial challenge to treatment options. Compound (IXi) also exhibited anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2 . This dual activity against TB and HIV highlights its potential as a valuable therapeutic agent for co-infected patients.

Neuroprotection and Anti-Inflammatory Properties

Triazole-pyrimidine hybrids, including this compound, have shown promising neuroprotective and anti-inflammatory properties. These properties make them interesting candidates for further investigation in the context of neurodegenerative diseases and inflammation-related conditions .

Antitumor Potential

Polycyclic systems containing triazolo-pyrimidine moieties have been explored as antitumor agents. These compounds hold promise for cancer treatment .

Other Applications

While not yet fully explored, triazolo-pyrimidines have also been investigated for their potential as corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and treatments for Alzheimer’s disease and insomnia .

Mecanismo De Acción

Target of action

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets are involved in various biological processes, including immune response, cellular metabolism, and signal transduction .

Biochemical pathways

The affected pathways would depend on the specific targets of this compound. For example, if it acts as a JAK inhibitor, it could affect the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially reduce inflammation and modulate immune response .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-13-18(20(27)25-16-6-4-5-7-17(16)28-2)19(26-21(24-13)22-12-23-26)14-8-10-15(29-3)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZXUODEXFCXKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

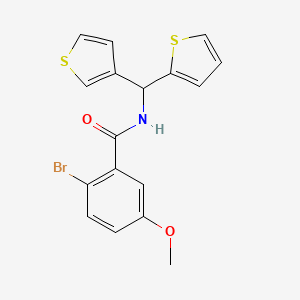

![1-(4-bromo-2-fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2431464.png)

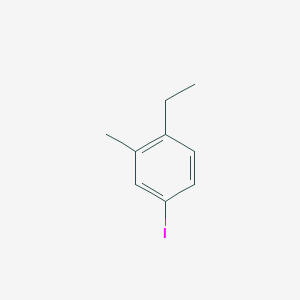

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

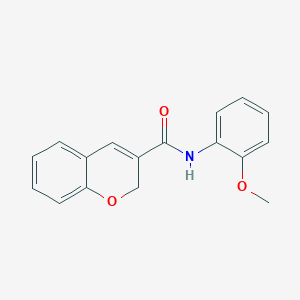

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2431469.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2431470.png)

![[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2431472.png)